L-Aspartic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

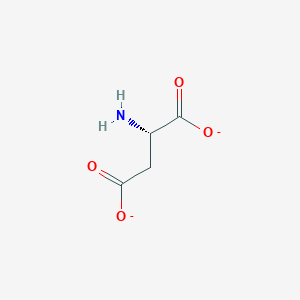

L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is a non-essential amino acid derivative. It is commonly found in the form of a monohydrate and is used in various biochemical and industrial applications. The compound has the molecular formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O and a molecular weight of 173.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Aspartic acid, sodium salt can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then titrated with sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield the sodium salt in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using specific strains of bacteria that produce L-aspartic acid. The L-aspartic acid is then isolated and purified before being neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: L-Aspartic acid, sodium salt undergoes various chemical reactions, including:

Transamination: Involves the transfer of an amino group from L-aspartic acid to an alpha-keto acid, forming oxaloacetate and a new amino acid.

Decarboxylation: The removal of a carboxyl group from L-aspartic acid, producing beta-alanine and carbon dioxide.

Condensation: Reacts with other amino acids to form peptides and proteins.

Common Reagents and Conditions:

Transamination: Requires an alpha-keto acid and a transaminase enzyme under physiological conditions.

Decarboxylation: Typically occurs under acidic or enzymatic conditions.

Condensation: Involves peptide bond formation, often facilitated by coupling agents such as carbodiimides.

Major Products Formed:

Oxaloacetate: Formed during transamination reactions.

Beta-alanine: Produced through decarboxylation.

Peptides and Proteins: Result from condensation reactions.

Scientific Research Applications

L-Aspartic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

L-Aspartic acid, sodium salt exerts its effects through several mechanisms:

Neurotransmission: Acts as an excitatory neurotransmitter in the central nervous system, binding to specific receptors and promoting synaptic transmission.

Metabolic Pathways: Involved in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents across the mitochondrial membrane.

Protein Synthesis: Serves as a precursor for the synthesis of proteins, nucleotides, and other biologically important molecules.

Comparison with Similar Compounds

L-Aspartic acid, sodium salt can be compared with other amino acid derivatives:

L-Glutamic Acid, Sodium Salt: Similar in structure and function, but primarily acts as a neurotransmitter in the brain.

L-Asparagine: Another amino acid derivative, but differs in its role in protein synthesis and nitrogen metabolism.

L-Glutamine: Involved in nitrogen transport and immune function, distinct from L-aspartic acid in its metabolic pathways.

Uniqueness: this compound is unique due to its dual role in neurotransmission and metabolic pathways, making it a versatile compound in both research and industrial applications .

Biological Activity

L-Aspartic acid, sodium salt (sodium L-aspartate), is a sodium salt derivative of the amino acid L-aspartic acid. This compound is notable for its diverse biological activities and applications in various fields, including biochemistry, nutrition, and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Formula : C₄H₈NNaO₅

- Molecular Weight : 173.1 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Biological Roles

L-Aspartic acid plays several crucial roles in biological systems:

- Neurotransmitter Function : It acts as a principal neurotransmitter for fast synaptic excitation in the central nervous system. This function is vital for cognitive processes such as learning and memory .

- Metabolic Intermediate : It serves as a metabolic intermediate in the urea cycle and amino acid metabolism, influencing energy production and nitrogen balance in the body .

- Cell Culture Applications : In laboratory settings, sodium L-aspartate is used as a component in buffers and cell culture media to maintain pH stability and provide essential nutrients for cell growth.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of L-aspartic acid. For instance, it has been observed to mitigate neurotoxicity induced by excess glutamate, suggesting potential therapeutic applications in neurodegenerative diseases .

Antioxidant Activity

Research indicates that L-aspartic acid may enhance antioxidant defenses in cells. A study demonstrated that treatment with sodium L-aspartate increased levels of non-enzymatic antioxidants in plantlets exposed to abiotic stressors . This suggests that it may play a role in protecting cells from oxidative damage.

Role in Plant Physiology

L-Aspartic acid sodium salt has been shown to influence plant growth parameters significantly. In a controlled study, varying concentrations of sodium L-aspartate were applied to stevia plantlets, resulting in enhanced shoot biomass and height at optimal concentrations (10 mg/L) compared to controls .

| Treatment Concentration (mg/L) | Fresh Weight (g/plant) | Dry Weight (g/plant) | Shoot Height (cm) |

|---|---|---|---|

| 1 | 0.115 ± 0.001 | 0.018 ± 0.001 | 5.97 ± 0.30 |

| 10 | 0.311 ± 0.032 | 0.043 ± 0.002 | 10.14 ± 0.51 |

| 50 | 0.374 ± 0.019 | 0.076 ± 0.004 | 6.39 ± 0.32 |

| 100 | 0.389 ± 0.020 | 0.066 ± 0.003 | 5.48 ± 0.28 |

Cancer Therapy

L-Aspartic acid sodium salt has been investigated for its potential use in cancer therapy as part of nanoparticle formulations for drug delivery systems . Poly(L-aspartic acid) derivatives have shown promise in enhancing the delivery efficacy of chemotherapeutics like cisplatin while reducing systemic toxicity.

Electrochemical Detection

A novel electrochemical sensor utilizing Ag-doped ZnO nanosheets has been developed for detecting L-aspartic acid concentrations in biological samples, demonstrating high sensitivity and specificity . This technology could facilitate real-time monitoring of L-aspartic acid levels in clinical settings.

Properties

CAS No. |

17090-93-6 |

|---|---|

Molecular Formula |

C4H7NNaO4 |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

disodium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI Key |

VPGWWDZBZDPONV-DKWTVANSSA-N |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-] |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.[Na] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.[Na] |

physical_description |

White solid; [Sigma-Aldrich MSDS] |

Related CAS |

5598-53-8 28826-17-7 |

Synonyms |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.